molecular formula C23H18N6O3S B2991140 N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223823-34-4

N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Cat. No.: B2991140
CAS No.: 1223823-34-4
M. Wt: 458.5
InChI Key: WAGKLLCIGWWYBN-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H18N6O3S and its molecular weight is 458.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Applications

The synthesis of novel heterocycles incorporating a thiadiazole moiety and their evaluation as insecticidal agents against Spodoptera littoralis highlight the potential of complex heterocyclic compounds in agricultural chemistry. These compounds, synthesized through various reactions, showcase the diverse chemical functionality and potential biological activity inherent in heterocyclic chemistries (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

Research into the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has demonstrated significant antimicrobial and antifungal activities. These studies underscore the importance of heterocyclic compounds in the development of new therapeutics, particularly in addressing drug-resistant microbial strains (Hassan, 2013).

Biochemical Impacts on Insect Pests

The synthesis of sulfonamide thiazole derivatives and their biochemical impacts, including toxicological and biological aspects, on the cotton leafworm, Spodoptera littoralis, provide insight into the role of complex organic compounds in pest management strategies. These studies suggest the potential for developing more effective and environmentally friendly insecticides (Soliman et al., 2020).

Anti-Inflammatory Activity

The synthesis of acetamide derivatives and their evaluation for anti-inflammatory activity represent another facet of pharmaceutical applications. By exploring the biological activities of synthesized compounds, researchers can identify potential leads for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

In Silico Drug-Likeness and Microbial Investigation

The use of in silico methods for predicting drug-likeness and in vitro investigations of microbial activity further demonstrates the intersection of computational chemistry and practical laboratory research in drug discovery. These approaches allow for the efficient screening and optimization of compounds with potential therapeutic benefits (Pandya et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3S/c1-14-2-4-15(5-3-14)17-11-18-22-25-26-23(28(22)8-9-29(18)27-17)33-12-21(30)24-16-6-7-19-20(10-16)32-13-31-19/h2-11H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKLLCIGWWYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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